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Compound of Interest

Compound Name: Anticancer agent 199

Cat. No.: B12381022 Get Quote

Disclaimer: Initial research indicates that the designation "AMG 199" corresponds to

Vepsitamab, a bispecific T-cell engager (BiTE) antibody targeting MUC17 and CD3, not CD73.

This guide will first provide a detailed overview of the actual AMG 199 (Vepsitamab).

Subsequently, it will address the user's interest in the anti-CD73 therapeutic strategy by

providing a comprehensive guide on the role of CD73 in oncology and the mechanism of action

of anti-CD73 monoclonal antibodies, using publicly available information on representative

molecules.

Section A: AMG 199 (Vepsitamab) - An Anti-
MUC17/CD3 Bispecific T-cell Engager
Introduction to AMG 199 (Vepsitamab)
AMG 199, also known as Vepsitamab, is a half-life extended (HLE) Bispecific T-cell Engager

(BiTE®) antibody construct.[1][2] It is designed to redirect the body's own T-cells to recognize

and eliminate cancer cells that express Mucin 17 (MUC17).[1][3] MUC17 is a transmembrane

protein that is overexpressed in several solid tumors, including gastric, gastroesophageal

junction, colorectal, and pancreatic cancers, but has limited expression in normal tissues. AMG

199 simultaneously binds to the CD3 antigen on T-cells and MUC17 on tumor cells, creating a

cytotoxic synapse that leads to T-cell activation and tumor cell lysis.
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AMG 199 is composed of two single-chain variable fragments (scFv). One scFv targets MUC17

on tumor cells, and the other targets the CD3 epsilon chain, a component of the T-cell receptor

complex. By cross-linking a T-cell with a cancer cell, AMG 199 induces T-cell activation,

proliferation, and cytokine release, leading to a potent and targeted cytotoxic T-lymphocyte

(CTL) response against MUC17-expressing tumor cells. The inclusion of a single-chain IgG Fc

region extends the half-life of the molecule, allowing for less frequent dosing.
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Diagram 1: Mechanism of Action of AMG 199 (Vepsitamab).
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Preclinical and Clinical Data
Preclinical studies demonstrated that AMG 199 has potent in vitro cytotoxic activity against

gastric cancer cell lines expressing MUC17 and leads to significant tumor growth inhibition in in

vivo xenograft models. In non-human primate toxicology studies, weekly administration of AMG

199 was well-tolerated with minimal effects on normal MUC17-expressing tissues.

A global Phase 1 clinical trial (NCT04117958) was initiated to evaluate the safety, tolerability,

pharmacokinetics, and efficacy of AMG 199 in patients with MUC17-positive solid tumors. The

study was designed with a dose-exploration phase to determine the maximum tolerated dose

(MTD) and/or recommended Phase 2 dose (RP2D), followed by a dose-expansion phase.

However, the trial was later terminated due to a business decision.

Table 1: AMG 199 (Vepsitamab) Binding Affinity

Target Binding Molecule EC50 Source

Human MUC17
Protein (His Tag)

Immobilized
Vepsitamab

2.10 ng/mL

| Human CD3 epsilon Protein (His Tag) | Immobilized Vepsitamab | 2.35 ng/mL | |

Table 2: Clinical Trial NCT04117958 Overview
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Parameter Description

Official Title

A Global Phase 1 Study Evaluating the
Safety, Tolerability, Pharmacokinetics,
and Efficacy of the Half-life Extended
Bispecific T-cell Engager AMG 199 in
Subjects With MUC17-Positive Solid
Tumors...

Status Terminated (Business Decision)

Conditions
Gastric Cancer, Gastroesophageal Junction

Cancer, Colorectal Cancer, Pancreatic Cancer

Primary Endpoints
Safety and tolerability, determination of MTD

and/or RP2D.

| Secondary Endpoints | Characterize pharmacokinetics (PK) and anti-tumor activity (Objective

Response, Duration of Response, Overall Survival). |

Experimental Protocols
4.1 In Vitro Cytotoxicity Assay (Representative Protocol) A standard chromium-51 (⁵¹Cr) release

assay or a non-radioactive alternative like an LDH-based assay would be used to assess T-

cell-mediated cytotoxicity.

Cell Preparation: MUC17-positive target tumor cells are cultured and harvested. Peripheral

blood mononuclear cells (PBMCs) are isolated from healthy donors to be used as effector

cells.

Labeling (for ⁵¹Cr assay): Target cells are labeled with ⁵¹Cr.

Co-culture: Labeled target cells are co-cultured with effector T-cells at various effector-to-

target (E:T) ratios in the presence of serial dilutions of AMG 199.

Incubation: The co-culture is incubated for 4-18 hours to allow for cell lysis.

Measurement: The amount of ⁵¹Cr or LDH released into the supernatant is quantified.
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Analysis: Specific lysis is calculated based on the release from experimental wells compared

to spontaneous release (target cells alone) and maximum release (target cells lysed with

detergent).
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Diagram 2: Workflow for a T-cell mediated cytotoxicity assay.

Section B: Anti-CD73 Monoclonal Antibodies as a
Therapeutic Strategy
The Role of the CD39-CD73-Adenosine Pathway in
Cancer
CD73 (also known as ecto-5'-nucleotidase) is a cell-surface enzyme that plays a critical role in

generating an immunosuppressive tumor microenvironment (TME). In the canonical pathway,

extracellular adenosine triphosphate (ATP), often released by stressed or dying tumor cells, is

converted to adenosine monophosphate (AMP) by the ectonucleotidase CD39. CD73 then

catalyzes the final step, converting AMP into adenosine.

High concentrations of extracellular adenosine in the TME suppress the anti-tumor immune

response through several mechanisms:

Inhibition of T-cells and NK cells: Adenosine binds to A2A receptors on effector T-cells and

Natural Killer (NK) cells, inhibiting their activation, proliferation, and cytotoxic functions.

Promotion of Regulatory T-cells (Tregs): Adenosine signaling can enhance the suppressive

function of Tregs.

Suppression of Myeloid Cells: It can skew macrophages towards an M2 pro-tumor

phenotype and inhibit the function of dendritic cells.

Direct Tumor Promotion: CD73 expression on tumor cells has been linked to increased

proliferation, migration, and metastasis.

Mechanism of Action of Anti-CD73 Antibodies
Anti-CD73 monoclonal antibodies are designed to block the immunosuppressive effects of the

adenosine pathway. They can function through two primary mechanisms:

Non-catalytic Inhibition: The antibody binds to CD73 in a way that does not directly block the

active site but induces internalization or shedding of the enzyme from the cell surface,

reducing its availability to produce adenosine.
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Catalytic Inhibition: The antibody directly binds to the active site of the CD73 enzyme,

preventing it from converting AMP to adenosine.

By blocking adenosine production, anti-CD73 antibodies aim to restore the function of immune

effector cells within the TME, thereby promoting an anti-tumor immune response. This makes

them a promising candidate for combination therapy with other immunotherapies, such as

checkpoint inhibitors (e.g., anti-PD-1/PD-L1).
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Diagram 3: The CD73-Adenosine immunosuppressive pathway.
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Preclinical and Clinical Data (Example: Oleclumab)
Oleclumab is an investigational human monoclonal IgG1 antibody that inhibits CD73 activity.

Preclinical studies using a murine surrogate antibody showed that combining an anti-CD73

antibody with cytotoxic therapies and PD-L1 blockade resulted in improved survival in

syngeneic mouse tumor models. This effect was dependent on CD8+ T-cells and was

associated with favorable changes in the TME, including increased T-cell and NK-cell

activation.

Table 3: Representative Preclinical Data for Anti-CD73 Therapy

Model
Combination
Therapy

Outcome Key Finding

MCA205 Sarcoma
anti-CD73 + anti-
PD-L1 + 5FU+OHP

Improved Survival

Therapeutic effect
was abrogated by
depletion of CD8+
T-cells.

| CT26 Colorectal | anti-CD73 + anti-PD-L1 + 5FU+OHP | Improved Survival | RNA-sequencing

showed modulation of immune response, NK/T-cell activation, and interferon pathways. |

Experimental Protocols
4.1 In Vivo Efficacy Study (Representative Protocol)

Model Selection: Syngeneic mouse tumor models (e.g., CT26 colorectal cancer in BALB/c

mice) are used, which have a competent immune system.

Tumor Implantation: A known number of tumor cells are implanted subcutaneously into the

flank of the mice.

Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size (e.g., 50-100

mm³). Mice are then randomized into treatment groups (e.g., Vehicle, anti-CD73 mAb, anti-

PD-L1 mAb, Chemotherapy, Combinations).
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Treatment Administration: Therapies are administered according to a predefined schedule

(e.g., intraperitoneal injection of antibodies twice weekly).

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers.

Animal body weight and overall health are also monitored.

Endpoint: The study concludes when tumors reach a predetermined maximum size, or at a

set time point. Survival is a key endpoint.

Pharmacodynamic Analysis: At study termination (or at intermediate time points), tumors and

spleens may be harvested for analysis of immune cell infiltration and gene expression

changes via flow cytometry, immunohistochemistry, or RNA-sequencing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b12381022?utm_src=pdf-custom-synthesis
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/vepsitamab
https://onderzoekmetmensen.nl/en/node/56431/pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9146966/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9146966/
https://www.benchchem.com/product/b12381022#amg-199-anti-cd73-monoclonal-antibody
https://www.benchchem.com/product/b12381022#amg-199-anti-cd73-monoclonal-antibody
https://www.benchchem.com/product/b12381022#amg-199-anti-cd73-monoclonal-antibody
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12381022?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

